7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a polycyclic heteroaromatic compound featuring a pyrido-triazolopyrimidine core substituted with a 5-chloroindole ethyl moiety and a pyridin-3-yl group. Its molecular complexity arises from the fusion of triazole, pyridine, and pyrimidine rings, which is characteristic of compounds designed for high-affinity interactions in biological systems.
Properties
IUPAC Name |
11-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN7O/c24-16-3-4-19-17(10-16)14(12-26-19)5-8-30-9-6-20-18(22(30)32)13-27-23-28-21(29-31(20)23)15-2-1-7-25-11-15/h1-4,6-7,9-13,26H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXRQHOOIFBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the pyridine and triazolopyrimidine moieties. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Calculated based on analogous structures.
Key Observations :
- R1 Substituent : The target compound’s pyridin-3-yl group may enhance π-π stacking interactions in binding pockets compared to chlorophenyl or hydroxyphenyl groups in analogs .
- R2 Substituent: The 5-chloroindole ethyl chain in the target compound likely increases lipophilicity and steric bulk relative to the 5-fluoroindole () or dimethylaminopropyl () groups. Chlorine’s electronegativity may also improve target binding affinity compared to fluorine .
Physicochemical Properties
Table 2: Physical Properties Comparison
*Inferred from (C=O stretches at 1666–1680 cm⁻¹ in triazolopyrimidines) .
Key Observations :
- The target compound’s melting point is expected to exceed 200°C, similar to ’s Compound 12 (206°C), due to its rigid, fused-ring system and polar substituents .
- The absence of ester or hydroxyl groups in the target compound (unlike ’s derivatives) may reduce hydrogen-bonding capacity but improve membrane permeability.
Table 3: Activity Comparison
*From : Compound 5k showed superior inhibition of wheat赤霉菌 compared to the control agent .
Key Observations :
- The 5-chloroindole group in the target compound may enhance antimicrobial activity relative to ’s aldehyde hydrazones, as chloro substituents often improve bioactivity through increased electrophilicity .
- The pyridin-3-yl group could mimic ATP’s adenine ring in kinase-binding pockets, a feature absent in ’s chlorophenyl analog .
Biological Activity
The compound 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.84 g/mol. The structure features an indole moiety, which is known for its biological significance and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₆O |
| Molecular Weight | 372.84 g/mol |
| IUPAC Name | 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The indole component likely facilitates binding to various receptors and enzymes involved in cell signaling pathways. The triazolo and pyrimidinone functionalities may enhance the compound's ability to inhibit key enzymes related to tumor growth.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- GI50 Values : The compound has shown GI50 values ranging from 29 nM to 78 nM in different assays against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Comparative Antiproliferative Activity
| Compound | GI50 (nM) | Targeted Cell Line |
|---|---|---|
| 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-... | 29 | MCF-7 |
| Erlotinib | 33 | MCF-7 |
| Compound 3e | 29 | Panc-1 |
| Compound 5a | 48 | A549 |
Case Studies
Several case studies have been reported that highlight the efficacy of this compound in inhibiting tumor growth:
- Study on EGFR Inhibition : A study indicated that compounds similar to this one effectively inhibited EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy. The IC50 values for these compounds ranged from 68 nM to 89 nM , showcasing their potential as effective inhibitors compared to established drugs like erlotinib .
- Cell Viability Assays : In vitro experiments demonstrated that the compound did not exhibit cytotoxicity at concentrations that significantly inhibited cell proliferation. Most tested compounds maintained cell viability levels above 87% at concentrations up to 50 µM , indicating a favorable therapeutic index .
Q & A
Q. How can crystallographic data improve drug design?
- Fragment-Based Design: Soak crystals with small molecules to identify binding "hotspots" .
- Water Network Analysis: Locate conserved water molecules that mediate protein-ligand interactions .
- Synchrotron Radiation: Use high-flux X-rays (e.g., at Diamond Light Source) to resolve weak electron densities in flexible regions .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
